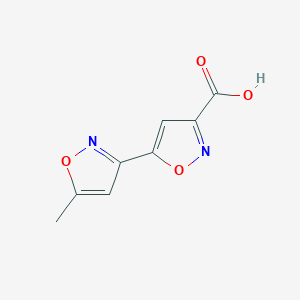

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-4-2-5(9-13-4)7-3-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEOHFYGZHMNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole rings through cyclization reactions. One common method is the cyclodehydration of appropriate precursors under acidic conditions. For instance, the synthesis might start with the preparation of 5-methyl-1,2-oxazole-3-carboxylic acid, followed by its reaction with suitable reagents to form the second oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The oxazole rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups into the oxazole rings .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits several pharmacological properties, making it valuable in drug discovery:

- Anticancer Activity : Research indicates that this compound shows significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes its activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| HeLa | 1.50 | Modulation of apoptotic signaling |

In vitro studies demonstrate that the compound induces apoptosis in a dose-dependent manner, affecting cell cycle regulation.

- Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid possesses antimicrobial effects against various bacterial strains. The following table outlines its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest potential therapeutic applications in treating infections caused by resistant strains.

Biological Studies

The compound serves as a tool for investigating biological processes involving isoxazole-containing compounds. Its interaction with specific enzymes and receptors can modulate their activity, leading to observed biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Cells : A study on MCF-7 cells found that treatment with the compound significantly increased apoptosis rates while upregulating p53 expression levels.

- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism by which 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Structural Features:

- Hydrogen Bonding : Forms dimeric structures via intermolecular O–H⋯O hydrogen bonds (bond length: ~1.82 Å) between carboxylic acid groups .

- π–π Stacking : Dimers further interact through π–π stacking (distance: ~3.23 Å), stabilizing the crystal lattice .

- Planarity : The conjugated system enhances electronic delocalization, influencing its reactivity and coordination chemistry .

Comparison with Similar Compounds

The following table compares 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid with structurally related isoxazole and pyrazole derivatives.

Structural and Functional Analysis

Substituent Effects :

- Methyl vs.

- Electron-Withdrawing Groups: The 4-cyanophenyl derivative exhibits altered electronic properties, which may increase acidity (pKa ~2.5–3.0) compared to the parent compound (pKa ~3.5–4.0).

Hydrogen Bonding and Crystal Packing :

- The parent compound’s O–H⋯O dimerization contrasts with 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid , where the bulky phenyl group disrupts hydrogen-bonded networks.

Research Findings

Synthetic Utility: The parent compound is synthesized via cyclization of 5-methylisoxazole-3-carbohydrazide, a method shared with triazole-thiol derivatives . Koenigs-Knorr glycosylation is applicable to its derivatives for prodrug development .

Coordination Chemistry :

- The parent compound forms stable complexes with Cu(II) and Fe(III), whereas pyrazole analogs show weaker binding due to reduced electron density .

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C for the parent compound, higher than analogs like 5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (mp 180–182°C ) .

Biological Activity

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique oxazole structure, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Contains two oxazole rings.

- Exhibits carboxylic acid functionality.

- Molecular weight: 220.18 g/mol.

Anticancer Properties

Research has indicated that compounds with oxazole moieties possess significant anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.0 | Induces apoptosis via p53 pathway |

| U937 (Leukemia) | 8.5 | Inhibits cell proliferation and induces caspase activation |

| A549 (Lung) | 15.0 | Disrupts mitochondrial membrane potential |

These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Apoptosis Induction : It activates apoptotic pathways, particularly through the upregulation of p53 and caspase cascades.

- Receptor Interaction : Potential binding to cell surface receptors leading to altered signaling pathways.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant results. Flow cytometry analysis revealed that treatment with the compound led to a marked increase in apoptotic cells compared to control groups.

Study 2: Molecular Docking Analysis

Molecular docking studies indicated strong interactions between the compound and key proteins involved in cancer progression. The binding affinity was assessed against several targets, revealing potential for further development into targeted therapies.

Q & A

Q. What are the key structural features of 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid that influence its biological activity?

The compound's bioactivity arises from its planar heterocyclic framework, comprising two oxazole rings and a carboxylic acid group. The planarity facilitates π–π stacking interactions with aromatic residues in enzyme active sites (e.g., monoamine oxidase), while the carboxylic acid enables hydrogen bonding with catalytic residues. Crystallographic studies show intermolecular O–H⋯O hydrogen bonds and π–π interactions (centroid distance: ~3.23 Å), critical for dimer formation and stability . Substituents like the methyl group on the oxazole ring enhance lipophilicity, impacting membrane permeability and target engagement.

Q. What experimental methods are recommended for synthesizing and purifying this compound?

Synthesis typically involves cyclization reactions (e.g., via 1,3-dipolar cycloaddition) followed by ester hydrolysis. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediates and confirm reaction completion .

- Purification : Employ recrystallization from ethanol or methanol to isolate the pure carboxylic acid form. Column chromatography (silica gel, ethyl acetate/hexane gradients) is effective for separating regioisomers .

- Purity Validation : Confirm via melting point analysis, NMR (¹H/¹³C), and LC-MS to ensure >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for oxazole protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12–14 ppm). Methyl groups on oxazole appear as singlets (~δ 2.5 ppm) .

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 209.2 and fragmentation patterns matching oxazole ring cleavage .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with monoamine oxidase (MAO)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxylic acid group and MAO’s flavin adenine dinucleotide (FAD) cofactor. The planar oxazole rings align with hydrophobic pockets near the substrate-binding site .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bond persistence and conformational flexibility.

- Free Energy Calculations : Apply MM-GBSA to estimate binding energy (ΔG), correlating with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Data Validation : Use SHELXL for refinement, ensuring R-factor convergence (<0.08) and validating hydrogen-bond geometry (e.g., O⋯O distances ~2.6 Å) .

- Twinned Data Handling : Apply the TwinRotMat tool in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning.

- Disorder Modeling : For flexible substituents (e.g., methyl groups), use PART instructions in SHELXL to refine occupancy and anisotropic displacement parameters .

Q. How can derivatives be rationally designed to enhance pharmacokinetic properties?

- Prodrug Strategies : Convert the carboxylic acid to methyl or ethyl esters (e.g., Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate) to improve oral bioavailability. Hydrolysis in vivo regenerates the active form .

- Bioisosteric Replacement : Substitute the oxazole ring with thiazole or pyridine to modulate solubility and metabolic stability.

- Sulfonamide Derivatives : Introduce sulfonamide groups (e.g., 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid) to enhance target selectivity for enzymes like carbonic anhydrase .

Q. What challenges arise when correlating in vitro activity with in vivo efficacy for this compound?

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) using LC-MS/MS. Methyl substituents reduce oxidative metabolism but may increase renal clearance .

- Blood-Brain Barrier (BBB) Penetration : Predict logP and polar surface area (PSA) using QikProp. A PSA >90 Ų (calculated for the parent compound) suggests limited BBB permeability, necessitating prodrug approaches.

- In Vivo Pharmacodynamics : Use knockout mouse models to validate target engagement (e.g., MAO-A/B inhibition) and monitor biomarkers (e.g., serotonin/dopamine levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.